N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloro-4-fluorobenzyl chloride with 1H-1,2,4-triazole under basic conditions to form the triazole derivative. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The triazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted triazole derivatives.
Scientific Research Applications
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The benzenesulfonamide moiety can interact with proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-fluorobenzyl)benzimidazole: Shares the 2-chloro-4-fluorobenzyl group but has a benzimidazole ring instead of a triazole ring.
4-Nitrobenzenesulfonamide: Contains the nitrobenzenesulfonamide moiety but lacks the triazole and 2-chloro-4-fluorobenzyl groups.
Uniqueness
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O4S/c16-14-7-11(17)2-1-10(14)8-21-9-18-15(19-21)20-27(25,26)13-5-3-12(4-6-13)22(23)24/h1-7,9H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJNOWVBUVYFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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